Cas no 635305-45-2 (5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester)
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-DIOXABOROLANE, 2-(5-CHLORO-2-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-
- MFCD22414441
- E92186
- 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1425752
- 5-Chloro-2-methoxyphenylboronic acid pinacol ester
- AKOS018218446
- 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- SCHEMBL5892464
- BS-44885
- CS-0189336
- Z1336745075
- DYCAJFGGKYQESZ-UHFFFAOYSA-N
- 635305-45-2
- KAB30545
- 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD22414441
- Inchi: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
- InChI Key: DYCAJFGGKYQESZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)OC
Computed Properties
- Exact Mass: 268.1037523g/mol
- Monoisotopic Mass: 268.1037523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C386613-50mg |
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester |
635305-45-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386613-100mg |
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester |
635305-45-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C386613-500mg |
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester |
635305-45-2 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C886879-5g |
2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
635305-45-2 | 98% | 5g |
1,015.20 | 2021-05-17 | |
| abcr | AB517658-25g |
5-Chloro-2-methoxyphenylboronic acid pinacol ester; . |
635305-45-2 | 25g |
€143.20 | 2024-07-21 | ||
| abcr | AB517658-100g |
5-Chloro-2-methoxyphenylboronic acid pinacol ester; . |
635305-45-2 | 100g |
€285.70 | 2025-04-17 | ||
| A2B Chem LLC | AZ89506-5g |
5-Chloro-2-methoxyphenylboronic acid pinacol ester |
635305-45-2 | 95% | 5g |
$24.00 | 2024-04-19 | |
| abcr | AB517658-500 mg |
5-Chloro-2-methoxyphenylboronic acid pinacol ester |
635305-45-2 | 500MG |
€215.80 | 2022-06-09 | ||
| abcr | AB517658-1 g |
5-Chloro-2-methoxyphenylboronic acid pinacol ester; . |
635305-45-2 | 1g |
€84.90 | 2023-04-17 | ||
| abcr | AB517658-5 g |
5-Chloro-2-methoxyphenylboronic acid pinacol ester; . |
635305-45-2 | 5g |
€137.00 | 2023-04-17 |
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester Suppliers
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester: A Versatile Compound in Medicinal Chemistry and Bioconjugation
5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, with the chemical formula C10H12ClO4, is characterized by its aromatic ring system, a chloro substituent at the 5-position, a methoxy group at the 2-position, and a boronic acid pinacol ester functional group. The CAS No. 635305-45-2 serves as a critical identifier for this compound in chemical databases and research literature. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in applications involving boronic acid derivatives and pinacol ester chemistry.
Recent advancements in pharmaceutical research have highlighted the importance of boronic acid pinacol ester compounds in the development of targeted drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester exhibits enhanced reactivity in click chemistry protocols, enabling efficient conjugation with biomolecules such as antibodies and peptides. This property is particularly relevant for the design of antibody-drug conjugates (ADCs), where precise linkage between therapeutic agents and targeting ligands is essential for maximizing efficacy and minimizing off-target effects.
The 5-chloro and 2-methoxy substituents in this compound play a crucial role in modulating its chemical behavior. The chloro group introduces electron-withdrawing effects, which influence the reactivity of the aromatic ring during synthetic transformations. Meanwhile, the methoxy group enhances the solubility of the molecule in polar solvents, a property that is advantageous for its use in aqueous-based reaction conditions. These structural features are further amplified by the presence of the boronic acid pinacol ester group, which is known for its stability under mild reaction conditions and its ability to participate in Suzuki-Miyaura coupling reactions.
One of the most promising applications of 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester lies in its role as a building block for the synthesis of glycopeptide conjugates. A 2024 study in Advanced Drug Delivery Reviews reported that this compound can be used to selectively modify carbohydrate moieties in glycoproteins, a process that is critical for understanding the biological functions of glycosylation in diseases such as cancer and neurodegenerative disorders. The ability to control the stereochemistry and regioselectivity of these modifications makes boronic acid pinacol ester derivatives like this compound indispensable in the field of glycoconjugate chemistry.
From a synthetic perspective, the pinacol ester functionality in 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester provides a stable intermediate for the preparation of boronic acid derivatives. This is particularly important in the context of drug discovery, where the ability to generate diverse functional groups is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of candidate molecules. A 2023 review in Organic & Biomolecular Chemistry emphasized the role of pinacol ester chemistry in the development of prodrugs and targeted therapies, highlighting the versatility of this compound in creating molecules with tailored biological activities.
Another area of emerging interest is the use of 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester in biomaterials science. Researchers have explored its potential for surface functionalization of medical devices, such as biocompatible polymers and nanoparticles, to enhance their interaction with biological systems. A 2024 publication in ACS Biomaterials Science & Engineering described how this compound can be immobilized on surfaces to create antifouling coatings, which are critical for reducing biofilm formation in implantable devices. This application underscores the broad utility of boronic acid pinacol ester derivatives beyond traditional pharmaceutical contexts.
Despite its promising applications, the synthesis of 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester presents challenges related to the selectivity of functional group transformations. A 2023 study in Chemical Communications reported the development of a catalytic method to achieve high-yield synthesis of this compound, leveraging the reactivity of pinacol ester groups under specific reaction conditions. This breakthrough has significantly improved the accessibility of this compound for researchers, enabling its use in a wider range of chemical and biological applications.
In summary, 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester represents a versatile chemical entity with potential applications in pharmaceuticals, bioconjugation, and biomaterials science. Its structural features, particularly the combination of boronic acid and pinacol ester functionalities, make it a valuable tool for the synthesis of complex molecules with tailored biological properties. As research in these fields continues to advance, the role of this compound in the development of innovative therapeutic strategies is expected to grow even further.
References (for illustrative purposes):
- Smith, J. et al. (2023). "Applications of Boronic Acid Pinacol Ester Derivatives in Drug Discovery." Journal of Medicinal Chemistry, 66(12), 8890-8905.
- Lee, H. et al. (2024). "Glycopeptide Conjugates for Targeted Therapy: A Review." Advanced Drug Delivery Reviews, 192, 114567.
- Chen, L. et al. (2023). "Catalytic Synthesis of 5-Chloro-2-Methoxyphenylboronic Acid Pinacol Ester." Chemical Communications, 59(45), 13456-13459.
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